molecular formula C45H51ClN6O B14094845 Cy5.5 azide

Cy5.5 azide

Cat. No.: B14094845
M. Wt: 727.4 g/mol
InChI Key: JDQLDOBBGMFNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy5.5 azide is a fluorescent dye belonging to the cyanine dye family. It is known for its far-red to near-infrared emission, making it highly suitable for various imaging applications, including live organism imaging. The compound is often used in click chemistry due to its azide functional group, which allows it to react with alkyne-containing molecules to form stable triazole linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5.5 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

    Large-Scale Synthesis of Cyanine Dye Backbone: Using industrial reactors to produce the cyanine dye backbone in large quantities.

    Azide Functionalization: The azide group is introduced using automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Cy5.5 azide involves its ability to form stable triazole linkages through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form a triazole ring, which is highly stable and fluorescent. This property allows this compound to be used as a fluorescent label for various biomolecules, enabling their detection and visualization in complex biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5.5 azide is unique due to its far-red to near-infrared emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly suitable for in vivo imaging applications .

Properties

Molecular Formula

C45H51ClN6O

Molecular Weight

727.4 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[1,1-dimethyl-2-[7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanamide;chloride

InChI

InChI=1S/C45H50N6O.ClH/c1-44(2)39(50(5)37-28-26-33-19-13-15-21-35(33)42(37)44)23-10-7-6-8-11-24-40-45(3,4)43-36-22-16-14-20-34(36)27-29-38(43)51(40)32-17-9-12-25-41(52)47-30-18-31-48-49-46;/h6-8,10-11,13-16,19-24,26-29H,9,12,17-18,25,30-32H2,1-5H3;1H

InChI Key

JDQLDOBBGMFNTL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Origin of Product

United States

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